REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].C(N(CC)CC)C.[S:14](Cl)([CH3:17])(=[O:16])=[O:15].C(=O)(O)[O-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:17][S:14]([O:6][CH2:5][CH2:4][N:1]=[N+:2]=[N-:3])(=[O:16])=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCO
|
Name
|
|
Quantity
|
2.418 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.328 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate (2×50 mL), saturated brine (45 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCN=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |